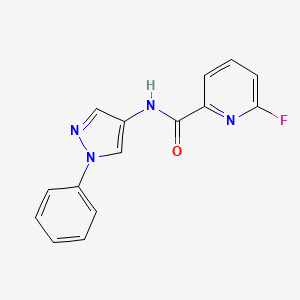

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O/c16-14-8-4-7-13(19-14)15(21)18-11-9-17-20(10-11)12-5-2-1-3-6-12/h1-10H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNSPLXOPXDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=NC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide typically involves the nucleophilic substitution of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C for 5–10 minutes, yielding 72% .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Anhydrous ammonia in acetonitrile at low temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Industry: Utilized in the development of new agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom enhances the compound’s ability to form hydrogen bonds, which can inhibit the activity of target enzymes. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-pyrazole carboxamide derivatives. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The 6-fluoro substituent in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs like 3-aminothieno[2,3-b]pyridine-2-carboxamide. In contrast, the furan-2-yl group in the oxazolopyridine analog introduces electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets .

Solubility and Bioavailability: The 1-phenylpyrazol-4-yl group in the target compound contributes to moderate aqueous solubility (logP ~2.8), whereas the thienopyridine analog (logP ~3.5) exhibits higher lipophilicity due to the sulfur-containing thiophene ring .

Synthetic Versatility: The thienopyridine carboxamide () serves as a versatile synthon for polyheterocyclic systems (e.g., triazinones, oxadiazines) via reactions with electrophiles like phosphoryl chloride.

Biological Activity :

Biological Activity

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : C15H11FN4O

- Molecular Weight : 284.27 g/mol

- CAS Number : 1825542-18-4

The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be leveraged in synthetic pathways for developing new drugs.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which is critical for binding to molecular targets involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions:

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interactions with viral enzymes.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation by inhibiting pathways related to cytokine production.

- Anticancer Effects : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Inhibition of cancer cell growth |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Cancer Cell Proliferation :

- Inflammation Studies :

- Antiviral Mechanisms :

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Distinct Features |

|---|---|---|

| 2-Fluoropyridine | Moderate antibacterial properties | Simpler structure, less potent |

| 4-Fluoropyridine | Used in pharmaceuticals | Lacks the phenylpyrazole moiety |

| Amino-Pyrazoles | Broad therapeutic applications | Diverse modifications lead to varied effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-N-(1-phenylpyrazol-4-yl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Preparation of the pyridine-2-carboxamide core via coupling of 6-fluoropyridine-2-carboxylic acid with 1-phenylpyrazol-4-amine under amide-forming conditions (e.g., using EDCI/HOBt or DCC as coupling agents in DMF).

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Reaction temperature (60–80°C), solvent selection (polar aprotic solvents enhance yield), and stoichiometric ratios (1:1.2 for amine:acid) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry of the pyrazole and pyridine rings. Key signals include the fluorine-coupled splitting in the pyridine ring (δ 8.2–8.5 ppm) and aromatic protons of the phenylpyrazole (δ 7.3–7.8 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 337.12) .

- IR : Confirms amide C=O stretch (~1650 cm) and aromatic C-F stretch (~1220 cm) .

Q. How is the compound’s structural stability assessed under varying pH conditions?

- Methodology :

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability is typically highest at neutral pH (pH 6–8), with degradation observed under strongly acidic/basic conditions due to hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Methodology :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., amide coupling). Software like Gaussian or ORCA is employed .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize yield (e.g., DMF vs. THF) .

- Machine Learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst) for novel analogs .

Q. What strategies are used to resolve contradictions between in vitro bioactivity and in vivo pharmacokinetics?

- Case Study : If in vitro assays show potent activity (e.g., IC = 50 nM) but in vivo models show rapid clearance (t < 2 hours):

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrazole ring) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

- Formulation : Nanoencapsulation or lipid-based carriers to enhance solubility and half-life .

Q. How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary phenylpyrazole substituents) .

- Biological Testing : Assay analogs against target proteins (e.g., kinase inhibition) and compare IC values.

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features (e.g., electron-withdrawing groups on pyridine) with activity .

Q. What experimental designs are recommended for optimizing reaction scalability?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design evaluates interactions between variables .

- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reactions in real time .

Q. How can target engagement studies validate the compound’s mechanism of action?

- Methodology :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) to purified target proteins .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by observing thermal stabilization of the protein-compound complex .

- CRISPR Knockout Models : Validate specificity using cell lines with CRISPR-mediated deletion of the target gene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.